4-Amino-3-fluoropyridine
Overview
Description
4-Amino-3-fluoropyridine is a useful research compound. Its molecular formula is C5H5FN2 and its molecular weight is 112.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Imaging Applications
4-Amino-3-fluoropyridine and its derivatives are significant in the field of radiopharmaceuticals. A notable application is in the synthesis of 3-[18 F]fluoro-4-aminopyridine, investigated for use in positron emission tomography (PET) imaging, particularly for demyelination in multiple sclerosis. This synthesis employs the Yamada-Curtius reaction, offering a better radiochemical yield and specific activity (Basuli et al., 2018). Automated radiochemical synthesis methods have been developed for this tracer, enhancing its potential for clinical studies (Brugarolas et al., 2017).
Chemical Synthesis and Reactions
This compound is involved in various chemical syntheses and reactions. Its interaction with α-amino-acids suggests potential pathways for N-terminal analysis of peptides (Sarantakis et al., 1968). Another study explores the regioselective amidomethylation of 4-chloro-3-fluoropyridine, indicating its utility in preparing complex organic compounds (Papaioannou et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
3-fluoropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIKBUVVVGSMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355751 | |
Record name | 4-Amino-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247-88-3 | |
Record name | 4-Amino-3-fluoropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002247883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-3-FLUOROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y744OES4EP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways of [18F]3-fluoro-4-aminopyridine in humans, and how do they impact its efficacy as a PET tracer?
A: Research indicates that [18F]3-fluoro-4-aminopyridine undergoes rapid metabolism in humans, primarily mediated by the cytochrome P450 enzyme CYP2E1 [, ]. This metabolic process yields two main metabolites: 4-amino-5-fluoropyridin-3-ol (5-hydroxy-3F4AP) and 4-amino-3-fluoropyridine 1-oxide [, ]. The rapid degradation of [18F]3-fluoro-4-aminopyridine significantly impacts its effectiveness as a PET tracer, potentially compromising its ability to accurately image demyelination.
Q2: Could deuteration enhance the metabolic stability of [18F]3-fluoro-4-aminopyridine and improve its utility as a PET tracer?
A: While deuteration is a common strategy to increase drug stability by slowing down metabolic processes, studies have shown that it does not significantly improve the stability of [18F]3-fluoro-4-aminopyridine [, ]. Despite the deuterated analogs being metabolized by CYP2E1, the rate of metabolism remained comparable to the non-deuterated form. These findings suggest that alternative strategies may be necessary to enhance the stability and efficacy of [18F]3-fluoro-4-aminopyridine as a PET tracer.
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